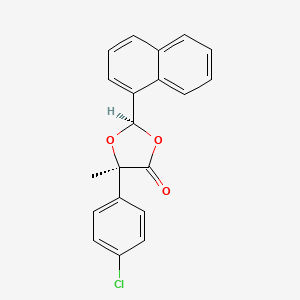![molecular formula C15H17BrO2 B14177424 Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate CAS No. 921755-12-6](/img/structure/B14177424.png)
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromophenyl group attached to an ethenylidene moiety, which is further connected to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions typically involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenylidene moiety to an ethyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethenylidene moiety can participate in conjugation with electron-rich systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Lacks the ethenylidene moiety, resulting in different reactivity and applications.
Ethyl 2-(4-chlorophenyl)ethenylidene]pentanoate: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
Ethyl 2-(4-methylphenyl)ethenylidene]pentanoate: The presence of a methyl group instead of bromine changes the compound’s steric and electronic characteristics.
Properties
CAS No. |
921755-12-6 |
|---|---|
Molecular Formula |
C15H17BrO2 |
Molecular Weight |
309.20 g/mol |
InChI |
InChI=1S/C15H17BrO2/c1-3-5-13(15(17)18-4-2)9-6-12-7-10-14(16)11-8-12/h6-8,10-11H,3-5H2,1-2H3 |
InChI Key |
DKYUHGIXGCXDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C=CC1=CC=C(C=C1)Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B14177343.png)
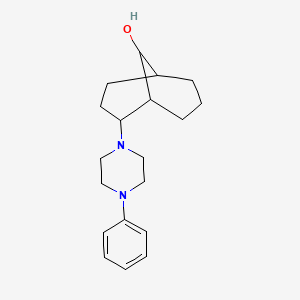

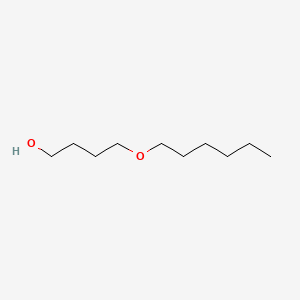
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
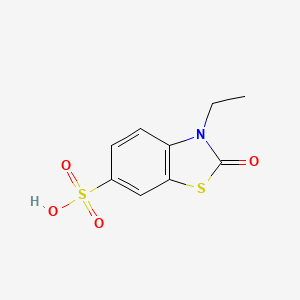
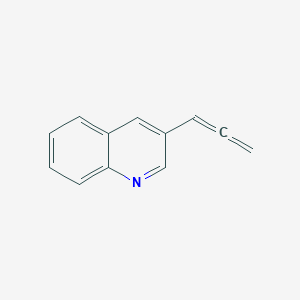
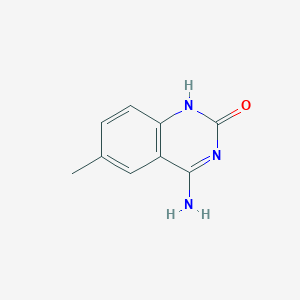
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
![(2R)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B14177421.png)

